tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.30 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves several steps. One common method includes the reaction of a suitable pyrrolo[3,2-b]pyridine derivative with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate: This compound has a similar structure but differs in the position of the functional groups, leading to different chemical properties and reactivity.
tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This compound has a methyl group instead of an oxo group, resulting in different chemical behavior and applications.
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,4-b]pyrazine-1-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical properties.
Biological Activity
tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1824346-37-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.30 g/mol
- IUPAC Name : tert-butyl 5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate
- CAS Registry Number : 1824346-37-3
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications to yield the final product. Specific methodologies may vary based on the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, particularly those with oxo groups. The compound has shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells.
In a comparative study:
- Compounds similar to tert-butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine demonstrated cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance, certain derivatives reduced A549 cell viability to approximately 66% at a concentration of 100 µM after 24 hours of exposure .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies revealed:
- Significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics .
Study on Anticancer Activity
A study conducted on various 5-oxopyrrolidine derivatives demonstrated that specific substitutions on the pyrrolidine ring enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells. The most effective compounds were those with nitro-thiophene substituents .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of similar compounds against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that these derivatives could serve as potential leads for developing new antimicrobial agents targeting resistant infections .
Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/Effectiveness | Notes |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | IC50 ~ 66% at 100 µM | Effective compared to cisplatin |
Antimicrobial | Staphylococcus aureus | Significant inhibition | Effective against multidrug-resistant strains |
Klebsiella pneumoniae | Significant inhibition | Potential for new drug development |
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
GBUYMNJLJVTOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2 |
Origin of Product |
United States |
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